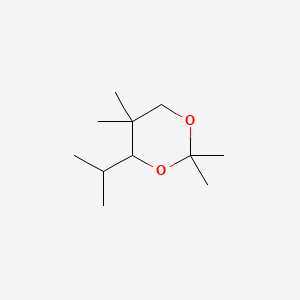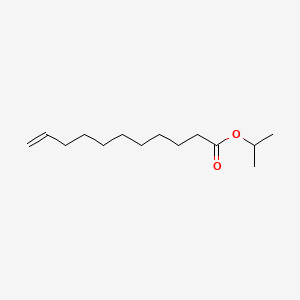
isopropyl undecylenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
isopropyl undecylenate, also known as isopropyl undec-10-enoate, is an organic compound with the molecular formula C14H26O2. It is an ester derived from 10-undecenoic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 1-methylethyl ester typically involves the esterification of 10-undecenoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: isopropyl undecylenate undergoes various chemical reactions, including:
Hydroformylation: This reaction involves the addition of a formyl group to the double bond, resulting in the formation of aldehydes.
Aminocarbonylation: This reaction involves the addition of an amine and carbon monoxide to the ester, forming amides.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to the double bond, forming organosilicon compounds.
Common Reagents and Conditions:
Hydroformylation: Catalyzed by rhodium or cobalt complexes under high pressure of carbon monoxide and hydrogen.
Aminocarbonylation: Catalyzed by palladium complexes in the presence of amines and carbon monoxide.
Hydrosilylation: Catalyzed by platinum or rhodium complexes in the presence of silanes.
Major Products:
Hydroformylation: Aldehydes
Aminocarbonylation: Amides
Hydrosilylation: Organosilicon compounds
科学研究应用
isopropyl undecylenate has several applications in scientific research:
Chemistry: Used as a substrate in the synthesis of bifunctional polymer precursors and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial activities.
Industry: Used in the production of flavors, fragrances, and as a chain stopper in polymerization reactions.
作用机制
The mechanism of action of 10-undecenoic acid, 1-methylethyl ester involves its interaction with cell membranes and enzymes. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
相似化合物的比较
- 10-Undecenoic acid methyl ester
- Undecylenic acid methyl ester
- Methyl 10-undecenoate
Comparison: isopropyl undecylenate is unique due to its specific ester linkage with isopropanol, which imparts distinct physical and chemical properties compared to its methyl ester counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
5459-98-3 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
propan-2-yl undec-10-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h4,13H,1,5-12H2,2-3H3 |
InChI 键 |
SJMKHCGKNIXLKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCCCCCCCC=C |
规范 SMILES |
CC(C)OC(=O)CCCCCCCCC=C |
Key on ui other cas no. |
5459-98-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


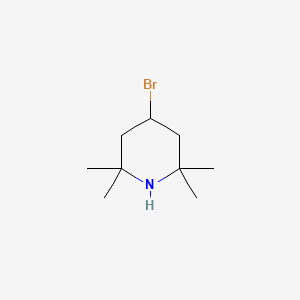
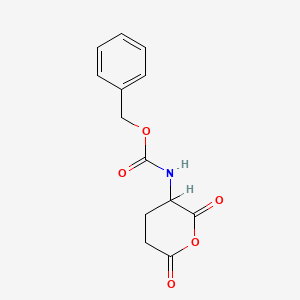
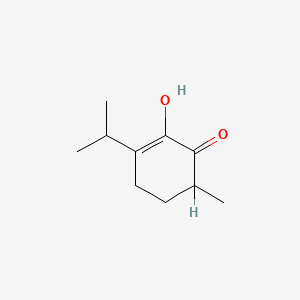
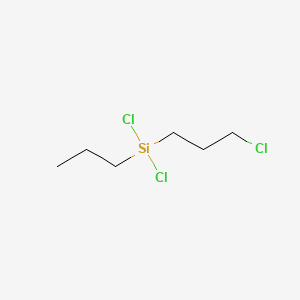
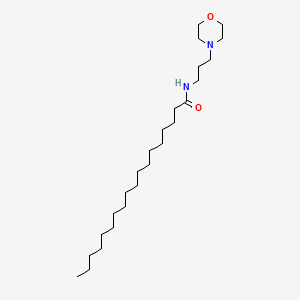
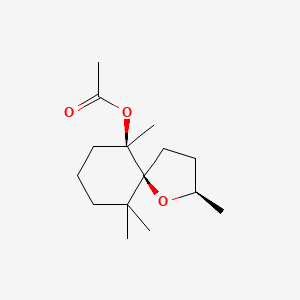
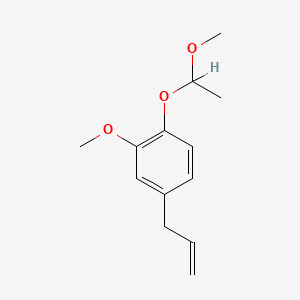
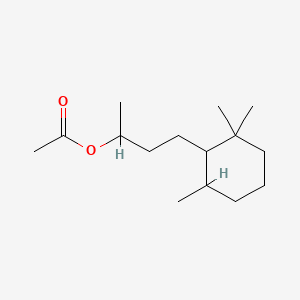
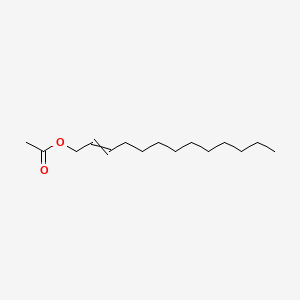
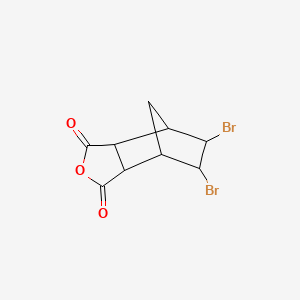
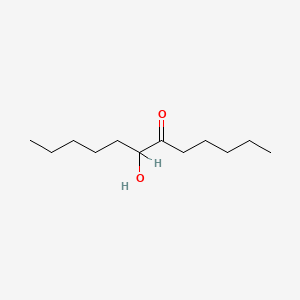
![4-[[2-methoxy-4-[3-methoxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B1619697.png)
![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)
